3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one, also known as BBIT, is a synthetic compound that belongs to the thiazolidinone family. BBIT has been extensively studied for its potential therapeutic applications due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has also been shown to interact with various proteins such as caspases, Bcl-2, and COX-2.
Biochemical and Physiological Effects:
3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one in lab experiments is its synthetic nature, which allows for precise control over its structure and properties. Another advantage is its broad range of potential therapeutic applications. However, one limitation is the lack of clinical studies on 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one, which limits its potential use in human therapeutics.
Zukünftige Richtungen
There are several future directions for 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one research, including:
1. Investigating the potential use of 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one as a chemotherapeutic agent in various cancer types.
2. Studying the effects of 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one on insulin resistance and glucose metabolism in human clinical trials.
3. Investigating the potential use of 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
4. Studying the potential use of 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one as a neuroprotective agent in various neurodegenerative diseases.
5. Investigating the mechanisms of action of 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one in various cellular signaling pathways.
In conclusion, 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one is a promising synthetic compound that has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential use in human therapeutics.
Synthesemethoden
3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of benzylamine with 2-hydroxy-5-nitrobenzaldehyde, followed by the reaction of the resulting product with thioglycolic acid and benzyl bromide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields such as cancer, diabetes, and inflammation. In cancer research, 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Eigenschaften
Produktname |
3-Benzyl-2-(benzylimino)-5-{2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C24H19N3O4S |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-2-benzylimino-5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19N3O4S/c28-21-12-11-20(27(30)31)13-19(21)14-22-23(29)26(16-18-9-5-2-6-10-18)24(32-22)25-15-17-7-3-1-4-8-17/h1-14,28H,15-16H2/b22-14-,25-24? |
InChI-Schlüssel |
SUYRXQZAULQIKW-OJVQYLDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2)CC4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2)CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.